4-[2-(Dimethylamino)ethyl]aniline (CAS 5636-52-2) is a bifunctional building block characterized by a primary aromatic amine and an aliphatic tertiary amine separated by a two-carbon linker. In pharmaceutical and agrochemical procurement, it is primarily valued as a precursor for introducing a basic, solubilizing dimethylaminoethyl tail into target molecules, particularly in the synthesis of kinase inhibitors and target-specific biological agents. The compound's structural design balances the nucleophilic reactivity of the aniline moiety with the high basicity of the isolated tertiary amine, facilitating straightforward integration into complex scaffolds while ensuring favorable physicochemical properties, such as enhanced aqueous solubility, in the final product [1].
Substituting 4-[2-(Dimethylamino)ethyl]aniline with structurally similar analogs often leads to severe process inefficiencies or compromised product performance. Using fully conjugated alternatives like 4-(dimethylamino)aniline drastically reduces the basicity of the tertiary amine, which impairs the ability to form stable, water-soluble pharmaceutical salts and alters target binding profiles. Conversely, employing unmethylated precursors such as 4-(2-aminoethyl)aniline introduces competing nucleophilic sites, necessitating costly and time-consuming protection-deprotection sequences during scale-up. The specific two-carbon linker and pre-installed dimethyl group of CAS 5636-52-2 are critical for maintaining both chemoselectivity during synthesis and optimal basicity in the final application [1].
The presence of the ethyl linker in 4-[2-(Dimethylamino)ethyl]aniline isolates the tertiary amine from the aromatic system, preserving its high aliphatic basicity. This results in a pKa of approximately 9.3, which is significantly higher than the pKa of ~6.2 observed in the conjugated analog 4-(dimethylamino)aniline. This strong basicity allows CAS 5636-52-2 to readily form stable dihydrochloride salts, dramatically enhancing its aqueous solubility and making it an effective solubilizing handle for lipophilic drug candidates [1].
| Evidence Dimension | Tertiary amine basicity (pKa) |
| Target Compound Data | ~9.3 (aliphatic tertiary amine) |
| Comparator Or Baseline | 4-(dimethylamino)aniline (~6.2) |
| Quantified Difference | >3 log units difference in basicity |
| Conditions | Standard aqueous conditions |
Ensures complete protonation at physiological pH, enabling the formulation of highly water-soluble pharmaceutical salts.
In large-scale synthesis, 4-[2-(Dimethylamino)ethyl]aniline offers a distinct advantage over 4-(2-aminoethyl)aniline due to the non-nucleophilic nature of its tertiary amine. When subjected to standard electrophilic coupling (e.g., with acyl chlorides or sulfonyl chlorides), the primary aniline reacts selectively, leaving the tertiary amine intact. In contrast, 4-(2-aminoethyl)aniline contains a highly nucleophilic primary aliphatic amine that outcompetes the aniline, requiring orthogonal protecting groups (such as Boc or Fmoc) to achieve the same regioselectivity [1].
| Evidence Dimension | Synthetic steps required for selective aniline amidation |
| Target Compound Data | 1 step (direct coupling) |
| Comparator Or Baseline | 4-(2-aminoethyl)aniline (3 steps: protection, coupling, deprotection) |
| Quantified Difference | Elimination of 2 synthetic steps |
| Conditions | Standard electrophilic amidation conditions |
Eliminates the need for costly protecting groups, significantly reducing reagent costs and improving overall yield in process scale-up.
The isolation of the dimethylamino group from the aromatic ring via the ethyl linker prevents the formation of highly stabilized radical cations that plague fully conjugated p-phenylenediamine derivatives. While 4-(dimethylamino)aniline rapidly auto-oxidizes in the presence of air and light (often turning dark purple or black and requiring strict inert-gas handling), 4-[2-(Dimethylamino)ethyl]aniline exhibits the standard oxidative stability of a typical alkyl-substituted aniline. This structural feature significantly simplifies storage and handling requirements during bulk procurement and manufacturing [1].
| Evidence Dimension | Susceptibility to auto-oxidation |
| Target Compound Data | Moderate (standard aniline stability) |
| Comparator Or Baseline | 4-(dimethylamino)aniline (High, rapid degradation in air) |
| Quantified Difference | Significant reduction in special handling requirements |
| Conditions | Ambient air and light exposure during storage |
Reduces the need for specialized inert-atmosphere handling and cold-chain logistics, lowering supply chain costs.
Due to its isolated, highly basic dimethylamino group, 4-[2-(Dimethylamino)ethyl]aniline is a frequently selected building block for synthesizing kinase inhibitors. The basic tail extends into solvent-exposed regions or interacts with acidic residues in the kinase hinge region, while simultaneously ensuring the final active pharmaceutical ingredient can be formulated as a highly soluble dihydrochloride salt [1].
The combination of an aromatic core and a basic tertiary amine separated by a two-carbon linker is a privileged pharmacophore for many G-protein coupled receptors (GPCRs). Procurement of this specific compound allows medicinal chemists to rapidly install this pharmacophore via straightforward, protecting-group-free amidation or reductive amination at the primary aniline site, streamlining library synthesis [2].
In materials science, the compound is utilized to synthesize functional dyes and fluorescent probes. Its higher oxidative stability compared to fully conjugated p-phenylenediamine derivatives ensures longer shelf-life for the precursors and greater stability during the high-temperature coupling reactions often required in dye manufacturing[3].
Irritant